![molecular formula C18H13F3N2OS B2664384 N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide CAS No. 2034251-57-3](/img/structure/B2664384.png)
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide
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Description
“N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide” is a chemical compound that belongs to the class of organic compounds known as pyridines and derivatives . Pyridines are compounds containing a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom replacing a carbon atom . This compound is characterized by the presence of a pyridine ring substituted at the 3-position by a thiophen-2-ylmethyl group and at the 5-position by a trifluoromethylbenzamide group .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction has been used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . This methodology has shown robustness, with ninety-three 5-aminoaryl pyridines and thirty-three 5-phenol pyridines synthesized .Molecular Structure Analysis
The molecular structure of “N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide” is characterized by a pyridine ring substituted at the 3-position by a thiophen-2-ylmethyl group and at the 5-position by a trifluoromethylbenzamide group . The presence of these functional groups contributes to the unique properties of this compound.Scientific Research Applications
Novel Anticancer Agents
Compounds structurally related to "N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide" have been investigated for their potential as anticancer agents. For example, the synthesis and biological evaluation of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor, showed selective inhibition of HDACs 1-3 and 11, inducing cancer cell cycle arrest and apoptosis, highlighting the therapeutic promise of such compounds in cancer treatment (Zhou et al., 2008).
Analytical and Quality Control Applications
The compound has relevance in analytical chemistry, as seen in the development of nonaqueous capillary electrophoresis methods for the separation of imatinib mesylate and related substances, showcasing the utility of structurally related compounds in the quality control of pharmaceuticals (Ye et al., 2012).
Heterocyclic Synthesis
Research on thiophenylhydrazonoacetates in heterocyclic synthesis has led to the creation of various derivatives, demonstrating the chemical versatility and potential for generating novel molecules with diverse biological activities (Mohareb et al., 2004).
Antidepressant and Nootropic Agents
The synthesis and biological evaluation of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone as potential antidepressant and nootropic agents illustrate the potential of related compounds in the development of new treatments for neurological conditions (Thomas et al., 2016).
Photophysical Properties
Studies on the blue fluorescence from BF2 complexes of N,O-benzamide ligands, including synthesis, structure, and photophysical properties, highlight the potential of similar compounds in applications requiring luminescent materials, such as organic electronics and bioimaging (Yamaji et al., 2017).
properties
IUPAC Name |
N-[(5-thiophen-2-ylpyridin-3-yl)methyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2OS/c19-18(20,21)15-5-2-1-4-14(15)17(24)23-10-12-8-13(11-22-9-12)16-6-3-7-25-16/h1-9,11H,10H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSLEJSQXOPGSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=CS3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzamide |
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